molecular formula C20H19BrN4O4 B4984190 1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione CAS No. 5676-89-1

1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B4984190
CAS RN: 5676-89-1
M. Wt: 459.3 g/mol
InChI Key: IFDCXXSNKGDSNC-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a pyrrolidine ring and a piperazine ring, as well as a bromophenyl and a nitrophenyl group. In

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it has been shown to have affinity for the dopamine D2 receptor, which suggests that it may modulate dopamine signaling in the brain. This could have implications for the regulation of reward and motivation, as well as for the treatment of addiction and other behavioral disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione are not well characterized. However, it has been shown to have affinity for the dopamine D2 receptor, which suggests that it may modulate dopamine signaling in the brain. This could have implications for the regulation of reward and motivation, as well as for the treatment of addiction and other behavioral disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments is its potential to modulate dopamine signaling in the brain. This could be useful for studying the role of the dopamine D2 receptor in addiction and other behavioral disorders. However, one limitation of using this compound is that its mechanism of action is not well understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action, particularly with regard to its affinity for the dopamine D2 receptor. Another direction is to explore its potential therapeutic applications, particularly in the treatment of addiction and other behavioral disorders. Additionally, this compound could be used to develop new tools for studying dopamine signaling in the brain.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione can be achieved through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with 4-nitrophenylhydrazine to form 4-(4-nitrophenyl)-1-phenylhydrazine. This intermediate is then reacted with 1,3-dibromo-2-propanone to form 1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.

Scientific Research Applications

1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. This compound could be used to study the role of the dopamine D2 receptor in addiction and other behavioral disorders.

properties

IUPAC Name

1-(4-bromophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O4/c21-14-1-3-16(4-2-14)24-19(26)13-18(20(24)27)23-11-9-22(10-12-23)15-5-7-17(8-6-15)25(28)29/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDCXXSNKGDSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386368
Record name 1-(4-bromophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5676-89-1
Record name 1-(4-bromophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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